2-Nonenoic acid gamma-lactone

CAS No.: 21963-26-8

Cat. No.: VC3834388

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21963-26-8 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

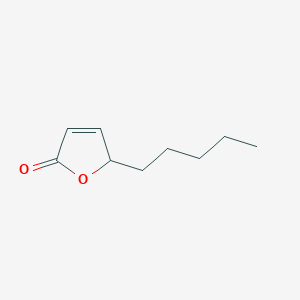

| IUPAC Name | 2-pentyl-2H-furan-5-one |

| Standard InChI | InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3 |

| Standard InChI Key | MXZSZHJBUODOJK-UHFFFAOYSA-N |

| SMILES | CCCCCC1C=CC(=O)O1 |

| Canonical SMILES | CCCCCC1C=CC(=O)O1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Nonenoic acid gamma-lactone (IUPAC name: 5-pentyl-2,5-dihydrofuran-2-one) features a gamma-lactone ring system, where the ester functional group bridges the C2 and C5 positions of a dihydrofuran scaffold. The pentyl substituent at the C5 position contributes to its hydrophobic character . Key structural attributes include:

The planar geometry of the lactone ring, confirmed by X-ray crystallography in related butenolides, facilitates π-orbital interactions that influence its reactivity and flavor-enhancing capabilities .

Synthesis and Production Methods

Cyclization of 2-Nonenoic Acid

The primary industrial synthesis involves acid-catalyzed cyclization of 2-nonenoic acid. In a representative protocol:

-

Reactant Preparation: 2-Nonenoic acid is synthesized via condensation of heptanal with malonic acid under basic conditions.

-

Lactonization: Concentrated sulfuric acid (80–85%) induces intramolecular esterification at 170°C, forming the gamma-lactone ring.

-

Purification: Distillation under reduced pressure (123–128°C at 800 Pa) yields the final product with >95% purity .

Alternative routes employ HY zeolite catalysts to improve reaction efficiency, achieving yields of 75–80% while minimizing byproduct formation .

Industrial Applications and Functional Properties

Flavor and Fragrance Industry

2-Nonenoic acid gamma-lactone serves as a niche flavoring agent, imparting minty and fruity undertones at concentrations of 3–55 mg/kg in food products . Comparative analysis with structurally similar lactones reveals its unique aroma profile:

| Lactone Type | Aroma Notes | Threshold (ppm) |

|---|---|---|

| 2-Nonenoic γ-lactone | Mint, green apple | 0.002–0.005 |

| γ-Nonalactone (CAS 104-61-0) | Coconut, peach | 0.001 |

| δ-Decalactone | Creamy, dairy-like | 0.0005 |

Despite its potential, market adoption remains limited compared to γ-nonalactone due to higher production costs and narrower regulatory approvals .

Research Gaps and Future Directions

Underexplored Applications

Emerging studies propose novel uses in:

-

Green Chemistry: As a biosolvent for lipid extraction, leveraging its non-polar solubility profile.

-

Polymer Science: Ring-opening polymerization to create biodegradable polyesters with tunable thermal properties.

Critical research needs include:

-

Metabolic Pathway Analysis: Clarifying human absorption and excretion mechanisms.

-

Ecotoxicity Profiling: Assessing environmental persistence in aquatic systems.

-

Synthetic Biology: Engineering microbial strains (e.g., Yarrowia lipolytica) for sustainable biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume